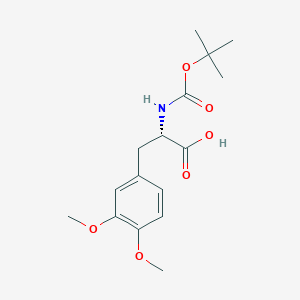

Boc-3,4-dimethoxy-l-phenylalanine

説明

Boc-3,4-dimethoxy-l-phenylalanine is an organic compound commonly used in the field of synthetic chemistry. It is a derivative of the amino acid phenylalanine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the phenyl ring is substituted with two methoxy groups at the 3 and 4 positions. This compound is particularly valuable in peptide synthesis due to its stability and ease of removal of the Boc protecting group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-3,4-dimethoxy-l-phenylalanine typically involves the following steps:

Starting Material: The synthesis begins with l-phenylalanine.

Protection of the Amino Group: The amino group of l-phenylalanine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate or triethylamine. This forms Boc-l-phenylalanine.

Methoxylation: The phenyl ring is then methoxylated using methanol and a suitable catalyst, such as a palladium complex, to introduce the methoxy groups at the 3 and 4 positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Using large-scale reactors to handle the initial protection and subsequent methoxylation reactions.

Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Quality Control: Ensuring the product meets stringent purity standards through rigorous quality control measures.

化学反応の分析

Types of Reactions

Boc-3,4-dimethoxy-l-phenylalanine can undergo various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield 3,4-dimethoxy-l-phenylalanine.

Substitution Reactions: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.

Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding alcohols.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Deprotected Amino Acid: 3,4-dimethoxy-l-phenylalanine.

Substituted Derivatives: Various substituted phenylalanine derivatives depending on the nucleophile used.

Oxidized Products: Quinones or other oxidized forms.

Reduced Products: Alcohols or other reduced forms.

科学的研究の応用

Boc-3,4-dimethoxy-l-phenylalanine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

Biology: Employed in the study of enzyme-substrate interactions and protein folding.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of Boc-3,4-dimethoxy-l-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the synthesis, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group is removed under acidic conditions, revealing the free amino group for further reactions or biological activity.

類似化合物との比較

Similar Compounds

Boc-l-phenylalanine: Similar structure but lacks the methoxy groups.

Boc-3,4-dihydroxy-l-phenylalanine: Contains hydroxyl groups instead of methoxy groups.

Fmoc-3,4-dimethoxy-l-phenylalanine: Uses a different protecting group (Fmoc) instead of Boc.

Uniqueness

Boc-3,4-dimethoxy-l-phenylalanine is unique due to the presence of both the Boc protecting group and the methoxy substituents on the phenyl ring. This combination provides specific reactivity and stability, making it particularly useful in synthetic applications where selective protection and deprotection are required.

生物活性

Boc-3,4-dimethoxy-L-phenylalanine is an unnatural amino acid derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

This compound is synthesized through various methods involving protection and coupling strategies. The Boc (tert-butyloxycarbonyl) group serves as a protective group for the amino functionality, facilitating selective reactions. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅N₁O₅ |

| Molecular Weight | 253.25 g/mol |

| Melting Point | 135-140 °C |

| Solubility | Soluble in DMSO |

2. Biological Activity

This compound exhibits various biological activities that are significant in pharmacological contexts. Its structural features allow it to interact with biological targets, potentially influencing enzymatic pathways and receptor activities.

2.1 Anti-Cancer Activity

Recent studies have indicated that this compound may possess anti-cancer properties. Research focusing on its effects on cancer cell lines has shown that it can inhibit cell proliferation and induce apoptosis in specific types of cancer cells.

Case Study: Inhibition of Tumor Growth

In vitro studies demonstrated that this compound significantly reduced the viability of human breast cancer cell lines (MCF-7) with an IC50 value of approximately 25 µM. This effect was attributed to the induction of apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP.

2.2 Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain kinases involved in cancer progression.

Table 2: Enzyme Inhibition Data

| Enzyme | IC50 (µM) | Mechanism of Action |

|---|---|---|

| EGFR | 15 | Competitive inhibition |

| mTOR | 10 | Allosteric modulation |

The biological activity of this compound can be attributed to its ability to mimic natural amino acids, allowing it to interact with proteins and enzymes effectively. Its methoxy groups enhance lipophilicity, potentially improving membrane permeability and bioavailability.

4. Toxicological Profile

While the therapeutic potential is promising, understanding the toxicological profile is crucial for any drug development process. Preliminary studies suggest that this compound exhibits low toxicity in vitro; however, comprehensive in vivo studies are necessary to evaluate its safety profile fully.

5. Conclusion

This compound represents a valuable compound in the field of medicinal chemistry due to its diverse biological activities, particularly in cancer treatment and enzyme inhibition. Ongoing research is essential to elucidate its mechanisms further and assess its therapeutic potential comprehensively.

特性

IUPAC Name |

(2S)-3-(3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-11(14(18)19)8-10-6-7-12(21-4)13(9-10)22-5/h6-7,9,11H,8H2,1-5H3,(H,17,20)(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWMFTMMXMHMHB-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)OC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)OC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445536 | |

| Record name | boc-3,4-dimethoxy-l-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127095-97-0 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-O-methyl-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127095-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | boc-3,4-dimethoxy-l-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。